molecular formula C22H20O3 B11159889 7-methyl-9-{[(E)-3-phenyl-2-propenyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-methyl-9-{[(E)-3-phenyl-2-propenyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11159889
M. Wt: 332.4 g/mol
InChI Key: HRNDRAPGWALRNN-RMKNXTFCSA-N
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Description

7-methyl-9-{[(E)-3-phenyl-2-propenyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with the molecular formula C22H20O3. This compound is part of the chromene family, known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-9-{[(E)-3-phenyl-2-propenyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of phloroglucinol as a starting material, which undergoes a series of reactions including alkylation and cyclization to form the desired chromene structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of catalytic agents, would apply.

Chemical Reactions Analysis

Types of Reactions

7-methyl-9-{[(E)-3-phenyl-2-propenyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs.

Scientific Research Applications

7-methyl-9-{[(E)-3-phenyl-2-propenyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action for 7-methyl-9-{[(E)-3-phenyl-2-propenyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-methyl-9-{[(E)-3-phenyl-2-propenyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one apart from similar compounds is its unique structural features, such as the presence of the phenylpropenyl group, which may confer distinct biological activities and chemical reactivity.

Biological Activity

Chemical Structure and Properties

The chemical structure of 7-methyl-9-{[(E)-3-phenyl-2-propenyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be represented as follows:

  • Molecular Formula : C₁₈H₁₈O₃
  • Molecular Weight : 290.34 g/mol

Anticancer Properties

Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, a study assessed the cytotoxic effects of similar coumarin derivatives on various cancer cell lines. The results demonstrated that these compounds could induce apoptosis and inhibit cell proliferation effectively.

Table 1: Cytotoxic Activity of Coumarin Derivatives

Compound NameCell LineIC₅₀ (µM)Mechanism of Action
Derivative ADLD-10.39Apoptosis induction
Derivative BHT-290.15Mitochondrial disruption
7-Methyl-CoumarinMCF-70.74Caspase activation

The mechanism by which these compounds exert their biological effects primarily involves the induction of apoptosis through several pathways:

  • Extrinsic Pathway Activation : This pathway is activated via death receptors on the cell surface leading to caspase activation.
  • Intrinsic Pathway Modulation : The compounds can also disrupt mitochondrial membrane potential, leading to cytochrome c release and subsequent apoptosis.
  • Autophagy Induction : Some studies suggest that these compounds may also promote autophagy, which can contribute to their anticancer effects.

Study on Colorectal Cancer Cells

A significant study focused on the effects of a structurally similar compound on colorectal cancer cell lines (DLD-1 and HT-29). The findings indicated that treatment with the compound led to:

  • Increased apoptosis rates confirmed through Annexin V assays.
  • A decrease in mitochondrial membrane potential.
  • Altered levels of key proteins involved in apoptosis (e.g., p53).

Table 2: Effects on Colorectal Cancer Cells

TreatmentApoptosis Rate (%)Mitochondrial Potential (ΔΨm)p53 Levels (ng/mL)
Control10-6.66
Compound A (0.5 µM)45Decreased4.016
Compound A (1 µM)60Further decreased3.309

Properties

Molecular Formula

C22H20O3

Molecular Weight

332.4 g/mol

IUPAC Name

7-methyl-9-[(E)-3-phenylprop-2-enoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C22H20O3/c1-15-13-19(24-12-6-9-16-7-3-2-4-8-16)21-17-10-5-11-18(17)22(23)25-20(21)14-15/h2-4,6-9,13-14H,5,10-12H2,1H3/b9-6+

InChI Key

HRNDRAPGWALRNN-RMKNXTFCSA-N

Isomeric SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC/C=C/C4=CC=CC=C4

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC=CC4=CC=CC=C4

Origin of Product

United States

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